molecular formula C10H10 B1320758 1-Methyl-4-(prop-2-yn-1-yl)benzene CAS No. 30342-96-2

1-Methyl-4-(prop-2-yn-1-yl)benzene

Cat. No.: B1320758
CAS No.: 30342-96-2
M. Wt: 130.19 g/mol
InChI Key: AOIAURCMPYRFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1-Methyl-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-yn-1-yl)benzene can be synthesized through the alkylation of toluene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds at ambient temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Depending on the conditions, products can include 1-Methyl-4-(prop-2-yn-1-yl)benzyl alcohol, 1-Methyl-4-(prop-2-yn-1-yl)benzaldehyde, or 1-Methyl-4-(prop-2-yn-1-yl)benzoic acid.

    Reduction: Products can include 1-Methyl-4-(prop-2-en-1-yl)benzene or 1-Methyl-4-(propyl)benzene.

    Substitution: Products vary based on the substituent introduced, such as 1-Methyl-4-(prop-2-yn-1-yl)-2-chlorobenzene.

Mechanism of Action

The mechanism by which 1-Methyl-4-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific reaction or applicationThe alkyne group can participate in cycloaddition reactions, forming new ring structures that are crucial in synthetic chemistry .

Comparison with Similar Compounds

  • 1-Methyl-4-(1-methyl-2-propenyl)-benzene
  • 1-Methyl-4-(1-propynyl)benzene
  • 1-Chloro-4-(prop-1-yn-1-yl)benzene

Uniqueness: 1-Methyl-4-(prop-2-yn-1-yl)benzene is unique due to the presence of both a methyl group and a prop-2-yn-1-yl group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the alkyne group allows for specific reactions such as cycloadditions, which are not possible with simple alkyl or alkenyl derivatives .

Properties

IUPAC Name

1-methyl-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-4-10-7-5-9(2)6-8-10/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIAURCMPYRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598453
Record name 1-Methyl-4-(prop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30342-96-2
Record name 1-Methyl-4-(prop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(prop-2-yn-1-yl)benzene
Reactant of Route 2
1-Methyl-4-(prop-2-yn-1-yl)benzene
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(prop-2-yn-1-yl)benzene
Reactant of Route 4
1-Methyl-4-(prop-2-yn-1-yl)benzene
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(prop-2-yn-1-yl)benzene
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(prop-2-yn-1-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.